
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including nitro, chloro, and amide groups
Métodos De Preparación
The synthesis of N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a chlorinated aromatic compound followed by amide formation through the reaction with a methylamine derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors with stringent control over reaction parameters to maintain consistency and quality.
Análisis De Reacciones Químicas
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide can be compared with other similar compounds, such as:
N-(2-chloro-4-nitrophenyl)-2-(ethylamino)-5-nitrobenzamide: This compound has an ethyl group instead of a methyl group, which may result in different chemical and biological properties.
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-4-nitrobenzamide: The position of the nitro group is different, which can affect the compound’s reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H11ClN4O5 |
|---|---|
Peso molecular |
350.71 g/mol |
Nombre IUPAC |
N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN4O5/c1-16-12-4-2-8(18(21)22)6-10(12)14(20)17-13-5-3-9(19(23)24)7-11(13)15/h2-7,16H,1H3,(H,17,20) |
Clave InChI |
BMERKNUVOCVMFD-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{8,9,11-Trimethyl-5,13-dioxo-12H-naphtho[2,3-A]carbazol-6-YL}benzamide](/img/structure/B12466505.png)
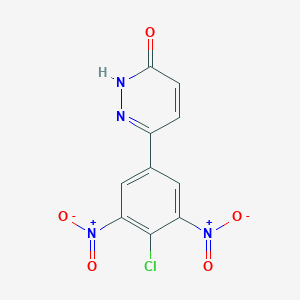
![Butyl 3-({4-[2-(3-methoxyphenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B12466512.png)
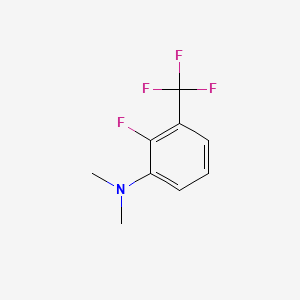
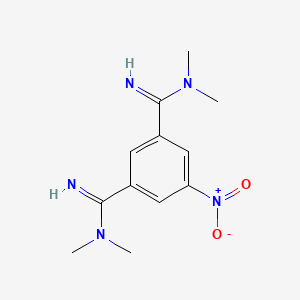
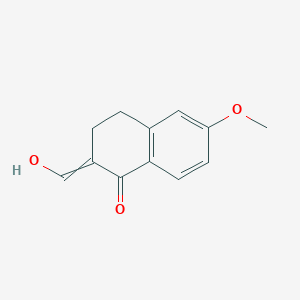
![2-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B12466541.png)
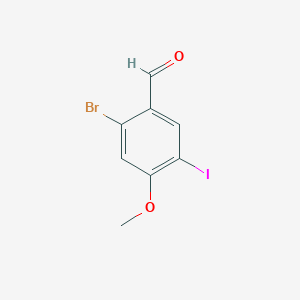
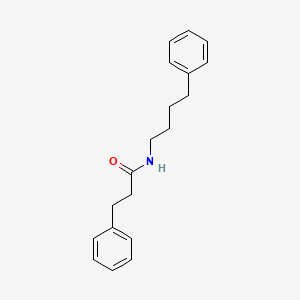
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12466569.png)
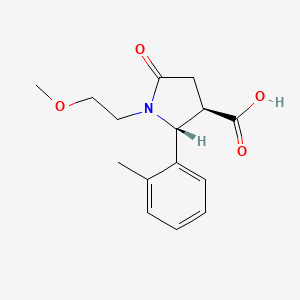

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methoxyphenyl)alaninamide](/img/structure/B12466593.png)
![1-[4-(Decyloxy)phenyl]-3-(2-ethylphenyl)urea](/img/structure/B12466598.png)
